Methyl 2-chloro-5-(2-formylphenyl)benzoate
Overview
Description
Methyl 2-chloro-5-(2-formylphenyl)benzoate: is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid and features a chloro group and a formyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(2-formylphenyl)benzoate typically involves the esterification of 2-chloro-5-(2-formylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(2-formylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 2-chloro-5-(2-carboxyphenyl)benzoic acid.
Reduction: Methyl 2-chloro-5-(2-hydroxymethylphenyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-chloro-5-(2-formylphenyl)benzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: This compound may serve as a precursor for the synthesis of biologically active molecules. Its derivatives could potentially exhibit pharmacological activities, making it valuable in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for various applications.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(2-formylphenyl)benzoate depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a bromo group instead of a formyl group.
Methyl 2-formylbenzoate: Lacks the chloro group but contains the formyl group, making it a simpler analog.
Uniqueness: Methyl 2-chloro-5-(2-formylphenyl)benzoate is unique due to the presence of both a chloro and a formyl group on a biphenyl structure
Properties
IUPAC Name |
methyl 2-chloro-5-(2-formylphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-19-15(18)13-8-10(6-7-14(13)16)12-5-3-2-4-11(12)9-17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSIXMHCOGARQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158298 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-2′-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820673-88-8 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-2′-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820673-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-2′-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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